6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine
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Overview
Description
6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing fluoro and methoxycarbonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide or tetrahydrofuran, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-(3-Fluoro-5-formylphenyl)-2-hydroxypyridine.
Reduction: Formation of 6-(3-Fluoro-5-hydroxymethylphenyl)-2-hydroxypyridine.
Substitution: Formation of 6-(3-Amino-5-methoxycarbonylphenyl)-2-hydroxypyridine.
Scientific Research Applications
6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The fluoro and methoxycarbonyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Fluorophenyl)-2-hydroxypyridine
- 6-(3-Methoxycarbonylphenyl)-2-hydroxypyridine
- 6-(3-Fluoro-5-methylphenyl)-2-hydroxypyridine
Uniqueness
6-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both fluoro and methoxycarbonyl groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 3-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-5-8(6-10(14)7-9)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIMKEAEXRBMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683096 |
Source
|
Record name | Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-32-1 |
Source
|
Record name | Methyl 3-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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